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Compound of Interest

Compound Name: AZD2858

Cat. No.: B15541572 Get Quote

The inhibitory activity of AZD1080 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data regarding its potency

and selectivity.

Table 1: Inhibitory Potency of AZD1080 against GSK-3 Isoforms

Target Assay Type Parameter Value Reference

Human GSK-3α Kinase Assay Ki 6.9 nM [2][3]

Human GSK-3β Kinase Assay Ki 31 nM [2][3]

Human GSK-3α Cellular Assay IC50 3.18 µM [1][4]

Human GSK-3β Cellular Assay IC50 2.03 µM [1][4]

Tau

Phosphorylation
Cellular Assay IC50 324 nM [2][3][5]

Table 2: Selectivity Profile of AZD1080 against Other Kinases
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Kinase Parameter Value
Selectivity
Fold (over
GSK-3β Ki)

Reference

Cdk5 pKi 429 nM >14-fold [3]

Cdk2 pKi 1150 nM >37-fold [3]

Cdk1 pKi 1980 nM >64-fold [3]

Erk2 pKi >10 µM >323-fold [3]

Structural Analysis of AZD1080 Binding to GSK-3β
High-resolution X-ray crystallography has confirmed that AZD1080 is an ATP-competitive

inhibitor that binds to the ATP pocket of GSK-3β.[1][6] This binding mode is characteristic of

many kinase inhibitors and involves interactions with key residues in the hinge region of the

kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.

The binding within the active site flap of GSK-3β has been visualized through 3D structural

analysis.[7]

Signaling Pathway Context: Wnt/β-catenin
GSK-3 is a critical negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK-

3, for instance by AZD1080, leads to the stabilization and nuclear translocation of β-catenin,

which can activate gene transcription.[4][8] Understanding this pathway is crucial for

interpreting the cellular effects of GSK-3 inhibitors.

Wnt/β-catenin signaling pathway with the inhibitory action of AZD1080 on GSK-3.

Experimental Protocols
GSK-3 Kinase Inhibition Assay (Scintillation Proximity
Assay)
This protocol outlines a method for determining the inhibitory constant (Ki) of a compound

against GSK-3.

Materials:
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Recombinant human GSK-3 (a mix of α and β isoforms)

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

[γ-33P]ATP

Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij

35, 0.5% glycerol, 0.5 µg/µL BSA.

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA

beads.

AZD1080 or other test inhibitors at various concentrations.

384-well clear-bottomed microtiter plates.

Procedure:

Prepare serial dilutions of AZD1080 in the assay buffer.

In a 384-well plate, add 2 µM of the biotinylated peptide substrate to the assay buffer

containing 6 milliunits of recombinant human GSK-3.[2][5]

Add the diluted AZD1080 to the wells and pre-incubate for 10-15 minutes at room

temperature.[2][5]

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP

to a final concentration of 1 µM in 50 mM Mg(Ac)2. The final assay volume should be 25 µL.

[2][5]

Include blank controls without the peptide substrate.

Incubate the reaction for 20 minutes at room temperature.[2][5]

Terminate the reaction by adding 25 µL of the stop solution containing streptavidin-coated

SPA beads.[2][5]

Allow the beads to settle for at least 6 hours.
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Determine the radioactivity using a liquid scintillation counter.[2][5]

Calculate the Ki values from the competition binding data.

X-Ray Crystallography of GSK-3β in Complex with an
Inhibitor
This protocol provides a general workflow for determining the co-crystal structure of GSK-3β

with an inhibitor.

Procedure:

Protein Expression and Purification: Express and purify recombinant human GSK-3β.

Complex Formation: Incubate the purified GSK-3β with a molar excess of the inhibitor (e.g.,

AZD1080) to ensure saturation of the binding site.

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different

precipitants, pH, and temperatures) using sitting-drop or hanging-drop vapor diffusion

methods.

Crystal Optimization: Optimize the initial hit conditions to obtain diffraction-quality crystals.

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron

source.

Structure Determination and Refinement: Process the diffraction data, solve the structure

using molecular replacement (using a known GSK-3β structure as a model, e.g., PDB:

2OW3), and refine the model against the experimental data.[9] The inhibitor is then built into

the electron density map.[10]

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time binding kinetics (kon and koff) and affinity

(KD) of an inhibitor to its target kinase.[11][12]

Materials:
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SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Purified GSK-3β kinase

AZD1080 or other test inhibitor

Running buffer (e.g., HBS-EP)

Procedure:

Ligand Immobilization: Immobilize GSK-3β onto the CM5 sensor chip surface via standard

amine coupling.[13] To maintain the kinase's activity, immobilization can be performed in the

presence of a known reversible ligand.[13][14]

Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in the running

buffer.

Binding Analysis:

Inject the different concentrations of the inhibitor over the immobilized GSK-3β surface

and a reference flow cell.

Monitor the association phase to observe the binding event in real-time.[12]

Switch to running buffer to monitor the dissociation phase.[12]

Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the

bound inhibitor and prepare the surface for the next injection.[12]

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g.,

1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate

constant (koff), and the equilibrium dissociation constant (KD).

Experimental and Analytical Workflow
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The comprehensive analysis of a kinase inhibitor like AZD1080 involves a logical progression

from initial screening to detailed structural and in-vivo characterization.

Workflow for the structural and functional analysis of a GSK-3 inhibitor.

Conclusion
The structural and quantitative analysis of AZD1080 reveals it to be a potent, ATP-competitive

inhibitor of GSK-3. Its binding to the ATP pocket has been confirmed by X-ray crystallography,

providing a molecular basis for its inhibitory activity. The detailed experimental protocols

provided herein offer a framework for the characterization of this and other kinase inhibitors.

Understanding the precise binding mode and its effects on cellular pathways, such as Wnt/β-

catenin signaling, is essential for the development of selective and effective therapeutics

targeting GSK-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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